4,5-Dichloro-6-methylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAJPNDZWOIYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396367 | |
| Record name | 4,5-dichloro-6-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7749-60-2 | |
| Record name | 4,5-dichloro-6-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Dichloro 6 Methylpyrimidin 2 Amine and Analogous Dichloropyrimidines
Strategies for Pyrimidine (B1678525) Ring Construction and Halogenation
The synthesis of the pyrimidine core and its subsequent halogenation are fundamental steps in obtaining dichloropyrimidines. These processes often involve cyclization reactions to form the heterocyclic ring, followed by direct chlorination to introduce the desired chloro substituents.
Cyclization Reactions involving Malonate Derivatives and Amidines
A common and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound, or its equivalent, with an amidine. In the context of 2-aminopyrimidines, guanidine is frequently employed as the N-C-N fragment source. For instance, the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be achieved through the condensation of appropriately substituted malonic acid diesters with guanidine, typically in the presence of a base like sodium ethoxide. nih.gov This cyclization reaction is a foundational step for producing a variety of pyrimidine derivatives.
A specific example is the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor for dichlorinated methylpyrimidines. This can be accomplished by reacting dimethyl malonate with acetamidine hydrochloride in the presence of sodium methoxide in methanol. The reaction is typically initiated at a low temperature and then warmed to room temperature. Subsequent acidification leads to the precipitation of the dihydroxypyrimidine product.
Direct Chlorination of Pyrimidine Precursors (e.g., Dihydroxypyrimidines with Phosphorus Oxychloride or Triphosgene)
Once the dihydroxypyrimidine precursor is obtained, the hydroxyl groups are converted to chloro groups. This transformation is a crucial step in the synthesis of dichloropyrimidines.
Using Phosphorus Oxychloride (POCl₃):
A widely used method for the chlorination of dihydroxypyrimidines is treatment with phosphorus oxychloride (POCl₃). This reagent effectively replaces the hydroxyl groups with chlorine atoms. For example, 2,4-diamino-6-hydroxypyrimidine can be converted to 2,4-diamino-6-chloropyrimidine by heating with POCl₃. mdpi.com Similarly, the synthesis of 2-amino-4,6-dichloro-5-substituted pyrimidines is achieved by treating the corresponding 2-amino-4,6-dihydroxypyrimidine analogs with a Vilsmeier-Haack-Arnold reagent, which can be generated from POCl₃. nih.gov The reaction often requires elevated temperatures to proceed to completion.
Using Triphosgene:
Triphosgene, a safer alternative to phosgene gas, can also be employed for the chlorination of dihydroxypyrimidines. The synthesis of 4,6-dichloro-2-methylpyrimidine can be achieved by treating 4,6-dihydroxy-2-methylpyrimidine with a triphosgene solution in the presence of a base like N,N-diethylaniline in a suitable solvent such as dichloroethane. This reaction typically proceeds under reflux conditions.
Introduction of Amine Functionality via Nucleophilic Approaches
The introduction of an amino group onto the pyrimidine ring is a key step in the synthesis of the target compound. This can be achieved through nucleophilic substitution reactions on halogenated pyrimidines or by the reduction of a nitro group.
Amination of Dihalogenated Pyrimidine Systems
The chlorine atoms on a dichloropyrimidine ring are susceptible to nucleophilic attack by amines. This nucleophilic aromatic substitution (SNAr) reaction is a common method for introducing amino functionalities. The regioselectivity of this reaction is a critical consideration, as the two chlorine atoms may exhibit different reactivities.
For instance, the reaction of 2,4-dichloropyrimidines with amines can lead to substitution at either the C2 or C4 position. The outcome is influenced by the nature of the amine and the reaction conditions. It has been shown that tertiary amine nucleophiles can exhibit excellent C2 selectivity in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines. nih.gov In the case of 2,4,6-trichloropyrimidine, reaction with anilines can lead to substitution at the C4 and C6 positions. The synthesis of 2-amino-4,6-dichloro-5-substituted pyrimidines can be achieved from a 2-amino-4,6-dihydroxypyrimidine precursor, where the amino group is already present before the chlorination step. nih.gov
Reduction of Nitro-Substituted Pyrimidine Precursors to Amino Derivatives
An alternative strategy for introducing an amino group is through the reduction of a nitro-substituted pyrimidine precursor. This approach involves first nitrating the pyrimidine ring and then reducing the nitro group to an amine.
The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine serves as an important example. This compound is a key intermediate for various functionalized pyrimidines. The synthesis can be challenging, as attempts to chlorinate 2-amino-4-hydroxy-5-nitropyrimidin-6-one can lead to an unusual aromatic substitution of the nitro group by chloride, yielding 2-amino-4,5,6-trichloropyrimidine. researchgate.net However, successful preparation of 2-amino-4,6-dichloro-5-nitropyrimidine allows for the subsequent reduction of the nitro group. This reduction can be carried out using various reducing agents, such as sodium dithionite, to yield the corresponding 5-aminopyrimidine derivative. A preparation method for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine involves the reduction of a nitro precursor using sodium dithionite in a mixed solvent system.
Regioselective Synthesis and Isomer Control in Pyrimidine Functionalization
The control of regioselectivity is paramount in the synthesis of polysubstituted pyrimidines to ensure the desired isomer is obtained. In dichloropyrimidine systems, the differential reactivity of the chlorine atoms at various positions on the pyrimidine ring allows for selective functionalization.
In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the electronic effects of the ring nitrogen atoms. However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For example, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C4-substituted product. acs.org
In the case of 2,4,6-trichloropyrimidine, the chlorine atoms at the C4 and C6 positions are more reactive than the one at the C2 position. This allows for selective substitution at the C4 and C6 positions. For instance, reaction with N-sodium carbamates leads to a regioselective 4-amino-de-chlorination. researchgate.net The regioselective amination of substituted di- and trichloropyrimidines to afford 2-substituted products has also been reported, sometimes requiring the use of a palladium catalyst for high efficiency with aryl- and heteroarylamines. nih.gov
The following table summarizes the synthetic methodologies for 2-amino-4,6-dichloro-5-substituted pyrimidines:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Amino-5-methylpyrimidine-4,6-diol | Vilsmeier-Haack-Arnold Reagent | 4,6-Dichloro-5-methylpyrimidin-2-amine | 71 | nih.gov |
| 2-Amino-5-ethylpyrimidine-4,6-diol | Vilsmeier-Haack-Arnold Reagent | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82 | nih.gov |
| 2-Amino-5-isopropylpyrimidine-4,6-diol | Vilsmeier-Haack-Arnold Reagent | 4,6-Dichloro-5-isopropylpyrimidin-2-amine | 69 | nih.gov |
| 2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol | Vilsmeier-Haack-Arnold Reagent | 4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine | 81 | nih.gov |
| 2-Amino-5-phenylpyrimidine-4,6-diol | Vilsmeier-Haack-Arnold Reagent | 4,6-Dichloro-5-phenylpyrimidin-2-amine | 71 | nih.gov |
Optimization of Reaction Conditions and Scalability Considerations in the Synthesis of Dichloropyrimidines
The successful synthesis of 4,5-dichloro-6-methylpyrimidin-2-amine and its analogues is highly dependent on the careful optimization of reaction conditions. Fine-tuning parameters such as solvent, catalyst, temperature, and reaction time is crucial for maximizing yield, ensuring high purity, and enabling the safe and efficient scale-up of the process for industrial production. acs.org
Solvent Selection and Catalytic Systems
Solvent Selection
The choice of solvent plays a pivotal role in the synthesis of dichloropyrimidines, influencing reaction rates, solubility of intermediates, and the ease of product isolation. In the chlorination of dihydroxypyrimidines, using an excess of the chlorinating agent, such as phosphorus oxychloride, can serve as both a reagent and a solvent. google.com
For certain transformations, alcoholic solvents are essential. For instance, the use of methanol or ethanol (B145695) has been found to be critical for achieving full conversion and maintaining a clean reaction profile in the synthesis of some 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov In other processes, particularly those designed for scalability, saturated hydrocarbons like methylcyclohexane are preferred. google.com These non-polar solvents can facilitate the direct isolation of the product from the reaction mixture, simplifying the work-up procedure. google.com Chlorinated solvents, including dichloromethane and ethylene dichloride, are also commonly employed, especially in reactions involving chlorinating agents like phosgene or thionyl chloride. google.comepo.org
Table 1: Solvent Applications in Dichloropyrimidine Synthesis
| Solvent Type | Specific Examples | Application | Reference |
|---|---|---|---|
| Excess Reagent | Phosphorus Oxychloride | Acts as both solvent and chlorinating agent | google.com |
| Alcohols | Methanol, Ethanol | Essential for full conversion in certain amination steps | nih.govgoogle.com |
| Saturated Hydrocarbons | Pentane, Hexane, Methylcyclohexane | Facilitates direct product isolation in scalable processes | google.com |
Catalytic Systems
More directly related to the chlorination step, the reaction of 4,6-dihydroxypyrimidines with phosphorus oxychloride or phosgene is frequently catalyzed by a base. google.comepo.org Saturated hindered amines, particularly tertiary amines like N,N-diisopropylethylamine, triethylamine, and dimethylaniline, are commonly used to facilitate the reaction. google.comepo.orggoogle.com In some cases, Lewis acids such as boric acid or anhydrous metal chlorides (e.g., MgCl₂, AlCl₃) have been reported to catalyze chlorination reactions involving thionyl chloride. google.compatsnap.com
Table 2: Catalytic Systems in Dichloropyrimidine Synthesis
| Catalyst Type | Specific Examples | Role / Reaction Type | Reference |
|---|---|---|---|
| Tertiary Amines | N,N-Diisopropylethylamine, Triethylamine, Dimethylaniline | Base catalyst for chlorination with POCl₃ or phosgene | google.comepo.orggoogle.com |
| Transition Metals | Iridium, Nickel, Cobalt Complexes | Catalyze pyrimidine ring formation via multicomponent reactions | mdpi.comacs.org |
Temperature, Pressure, and Reaction Time Control
Temperature: Chlorination reactions are typically conducted over a broad temperature range, from -10°C to 140°C, depending on the specific reagents used. google.comepo.org A commonly preferred range for reactions involving phosphorus oxychloride and a tertiary amine is between 60°C and 90°C. google.com Specific procedures may call for temperatures such as 45°C or heating to 50°C to ensure the reaction proceeds to completion. nih.govchemicalbook.com For large-scale production, managing the reaction exotherm is a significant safety consideration. A controlled heating rate, such as increasing the temperature from 75°C to 85°C over one hour, can prevent a runaway reaction scenario. acs.org
Pressure: While many syntheses are performed at atmospheric pressure, often under an inert nitrogen atmosphere to prevent side reactions with moisture, some procedures specify pressure control. google.com For example, certain chlorination processes may be carried out at a controlled pressure of 0.05 MPa to 0.3 MPa. patsnap.com
Reaction Time: The duration of the reaction can vary significantly, from a few hours to over a day. Reaction times of 2 to 3 hours are frequently reported. google.comnih.govchemicalbook.com However, depending on the reactivity of the substrate and the specific conditions, heating for extended periods, such as 15 to 24 hours, may be necessary to drive the reaction to completion. epo.org Progress is typically monitored by analytical techniques like HPLC to determine the endpoint. acs.org
Table 3: Optimized Reaction Parameters for Dichloropyrimidine Synthesis
| Parameter | Typical Range / Value | Context / Reagents | Reference |
|---|---|---|---|
| Temperature | 60°C to 90°C | Chlorination with POCl₃ / Tertiary Amine | google.com |
| 45°C to 50°C | Specific chlorination or substitution steps | nih.govchemicalbook.com | |
| -10°C to 130°C | Chlorination with phosgene | epo.org | |
| Pressure | Atmospheric (under N₂) | General inert atmosphere operation | google.com |
| 0.05 MPa to 0.3 MPa | Specific chlorination processes | patsnap.com | |
| Reaction Time | 2 to 4 hours | Common duration for many chlorination reactions | google.comnih.govchemicalbook.comgoogle.com |
Purification and Isolation Techniques
The isolation and purification of the target dichloropyrimidine from the crude reaction mixture are critical steps to ensure the final product meets the required quality standards. A combination of techniques is often employed.
Extraction and Washing: A common initial work-up step involves quenching the reaction mixture, often in ice/water, followed by extraction of the product into an organic solvent like dichloromethane or trichloroethane. google.comchemicalbook.com The combined organic layers are then typically washed with water or brine to remove inorganic impurities and water-soluble by-products before being dried over an agent such as magnesium sulfate. google.comchemicalbook.com
Distillation: For volatile reagents and by-products, distillation is an effective removal method. For instance, excess phosphorus oxychloride is frequently distilled off, often under vacuum, as a first step in the isolation process. google.com The final product itself, if thermally stable, can also be purified by vacuum distillation. chemicalbook.com
Chromatography and Recrystallization: For achieving high purity, chromatographic methods are valuable. Flash chromatography over silica gel is used to purify crude residues, while High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reaction purity. acs.orgnih.gov Recrystallization is a powerful technique for obtaining highly pure crystalline products. The crude product can be precipitated directly from the reaction mixture upon cooling or the addition of an anti-solvent like water. nih.gov This solid can then be further purified by recrystallization from an appropriate solvent system. google.com
Table 4: Common Purification and Isolation Techniques
| Technique | Description | Application | Reference |
|---|---|---|---|
| Solvent Extraction | Partitioning the product between aqueous and immiscible organic phases (e.g., dichloromethane). | Primary product isolation from quenched reaction mixtures. | google.comchemicalbook.com |
| Distillation | Separation based on boiling point differences, often under reduced pressure. | Removal of excess volatile reagents (e.g., POCl₃) and final product purification. | google.comchemicalbook.com |
| Recrystallization / Precipitation | Inducing crystallization from a solution to obtain a pure solid product. | Final purification to achieve high-purity crystalline material. | nih.govgoogle.com |
Chemical Reactivity and Derivatization Pathways of 4,5 Dichloro 6 Methylpyrimidin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 4,5-dichloro-6-methylpyrimidin-2-amine scaffold. This reaction involves the displacement of one or both chlorine atoms by a nucleophile, proceeding through a characteristic addition-elimination mechanism. The electron-deficient nature of the pyrimidine (B1678525) ring, further accentuated by the presence of electronegative chlorine atoms, facilitates this type of reaction.
Reactivity of Chlorine Atoms at Pyrimidine Positions (e.g., C4 and C5)
The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The positions of the chlorine atoms on this ring are critical in determining their reactivity. In dichloropyrimidines, the chlorine atoms at the C2, C4, and C6 positions are generally activated towards SNAr reactions due to the electron-withdrawing effect of the ring nitrogen atoms. For instance, in 2,4-dichloropyrimidines, the chlorine at the C4 position is typically more reactive than the one at the C2 position. wuxiapptec.comstackexchange.com Similarly, in 4,6-dichloropyrimidines, both chlorine atoms are activated.
In the case of this compound, the chlorine atoms are situated at the C4 and C5 positions. The chlorine at the C4 position is expected to be significantly more reactive towards nucleophilic attack than the chlorine at the C5 position. This is because the C4 position is para to one of the ring nitrogens and ortho to the other, allowing for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance. In contrast, the C5 position is not directly activated by the ring nitrogens in the same manner. This difference in reactivity allows for selective mono-substitution at the C4 position under controlled reaction conditions.
Influence of Amino and Methyl Substituents on SNAr Regioselectivity
The regioselectivity of SNAr reactions on the this compound ring is significantly influenced by the electronic effects of the 2-amino and 6-methyl substituents.
The 2-amino group is a strong electron-donating group. Its presence increases the electron density of the pyrimidine ring, which generally deactivates the ring towards nucleophilic attack compared to an unsubstituted dichloropyrimidine. However, its influence on the regioselectivity is more nuanced. An amino group at the C2 position can direct nucleophilic attack to the C4 and C6 positions. In the context of this compound, the electron-donating nature of the 2-amino group would further decrease the reactivity of the already less activated C5-chloro group, thereby enhancing the selectivity for substitution at the C4 position.
The 6-methyl group is a weak electron-donating group. Its effect on the electronic properties of the pyrimidine ring is less pronounced than that of the amino group. However, it can exert a steric influence on the adjacent C5 position, potentially hindering the approach of a nucleophile. This steric hindrance would further contribute to the preferential attack at the C4 position. Computational studies on substituted 2,4-dichloropyrimidines have shown that even substituents at the C6 position can significantly impact the energy barrier for nucleophilic attack at C2 versus C4, highlighting the sensitivity of regioselectivity to the substitution pattern. wuxiapptec.com
A summary of the directing effects of the substituents is presented in the table below:
| Substituent | Position | Electronic Effect | Influence on SNAr at C4 | Influence on SNAr at C5 |
| 2-Amino | C2 | Electron-donating | Activating (relative to C5) | Deactivating |
| 6-Methyl | C6 | Weakly electron-donating | Minor electronic effect | Steric hindrance |
Mechanistic Studies of Nucleophilic Displacement Reactions (e.g., Meisenheimer Intermediates)
The mechanism of nucleophilic aromatic substitution on pyrimidines, including this compound, generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemrxiv.org
The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. In the case of this compound, the attack is favored at the C4 position. This initial addition step leads to the formation of a tetrahedral intermediate where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge of this intermediate, the Meisenheimer complex, is delocalized over the pyrimidine ring and is particularly stabilized by the electron-withdrawing nitrogen atoms.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to halo-pyrimidines. These reactions provide a complementary approach to SNAr for the derivatization of this compound.
Suzuki-Miyaura Coupling for Aryl and Alkyl Substituent Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. mdpi.comrsc.org This reaction is extensively used for the arylation and alkylation of heterocyclic compounds, including chloropyrimidines.
Given the differential reactivity of the two chlorine atoms in this compound, a selective Suzuki-Miyaura coupling at the more reactive C4 position is anticipated. The general reaction scheme would involve the reaction of this compound with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base.
A typical catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the C-Cl bond at the C4 position of the pyrimidine to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity. For less reactive chloroarenes, the use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition step. rsc.org
The table below summarizes typical components of a Suzuki-Miyaura reaction:
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 | Catalyzes the cross-coupling reaction |
| Ligand | PPh3, dppf, SPhos, XPhos | Stabilizes the palladium center and influences its reactivity |
| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 | Activates the organoboron reagent |
| Organoboron Reagent | Arylboronic acids, alkylboronic acids | Source of the aryl or alkyl group |
| Solvent | Toluene, Dioxane, DMF, Water | Provides the reaction medium |
Other Cross-Coupling Chemistries (e.g., for organotin reagents)
Besides the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can also be employed for the derivatization of this compound. One notable example is the Stille coupling, which utilizes organotin reagents (organostannanes). wuxiapptec.comnrochemistry.comwikipedia.org
The Stille coupling is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. nrochemistry.comwikipedia.org The reaction mechanism is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the organotin compound to the palladium center.
Similar to the Suzuki-Miyaura coupling, the Stille reaction is expected to occur selectively at the more reactive C4 position of this compound. The choice of palladium catalyst and reaction conditions can be tailored to optimize the reaction outcome. A significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. nrochemistry.com
The following table outlines the key components of a Stille coupling reaction:
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3 | Catalyzes the cross-coupling reaction |
| Ligand | PPh3, AsPh3 | Stabilizes the palladium center |
| Organotin Reagent | R-Sn(n-Bu)3, R-SnMe3 | Source of the organic group (R) |
| Solvent | Toluene, THF, DMF | Provides the reaction medium |
Electrophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified in this compound by the strong electron-withdrawing inductive effects of the two chlorine atoms at the C4 and C5 positions. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution.
Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which typically proceed through the attack of a potent electrophile on an aromatic ring, are not favorable for this compound under standard conditions. The high activation energy barrier for the formation of the cationic sigma complex (Wheland intermediate) makes such reactions energetically prohibitive. Instead, the compound's reactivity is dominated by nucleophilic substitution at the carbon atoms bearing the chloro substituents, a common pathway for electron-poor heteroaromatic halides. wuxiapptec.comstackexchange.comacs.org
Oxidation and Reduction Transformations
The functional groups of this compound allow for specific oxidation and reduction transformations. The primary sites for these reactions are the pyrimidine ring nitrogens and the chloro substituents.
Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation is typically achieved using strong oxidizing agents such as peroxy acids (e.g., m-CPBA) or a mixture of hydrogen peroxide and an acid anhydride (B1165640) like trifluoroacetic anhydride. rsc.org Such N-oxidation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. The amino group itself can also be a site for oxidation, though this can lead to more complex product mixtures or degradation depending on the reaction conditions. For instance, oxidation of the aminopyrimidine ring in thiamine (B1217682) can lead to the formation of the fluorescent derivative thiochrome. wikipedia.org
Reduction: The chlorine atoms on the pyrimidine ring are susceptible to reductive dehalogenation. Catalytic hydrogenation is a common method for achieving this transformation, typically employing a palladium catalyst (e.g., palladium on carbon, Pd/C) in the presence of a hydrogen source and a base (like magnesium oxide or sodium hydroxide) to neutralize the hydrogen chloride formed during the reaction. oregonstate.edu This process allows for the selective removal of one or both chlorine atoms, providing access to less halogenated pyrimidine derivatives.
| Transformation | Typical Reagents | Potential Product | Reaction Type |
|---|---|---|---|
| N-Oxidation | Hydrogen peroxide, Trifluoroacetic anhydride | This compound-N-oxide | Oxidation |
| Reductive Dehalogenation | H₂, Palladium on Carbon (Pd/C), Base (e.g., MgO) | 5-Chloro-6-methylpyrimidin-2-amine or 4-Chloro-6-methylpyrimidin-2-amine or 6-Methylpyrimidin-2-amine | Reduction |
Condensation Reactions and Annulation Strategies
The presence of the 2-amino group and the reactive chloro groups makes this compound a valuable precursor for building more complex molecular architectures through condensation and annulation reactions.
Formation of Fused Heterocyclic Systems
Annulation, or ring-forming, reactions can be employed to construct bicyclic and polycyclic systems fused to the pyrimidine core. The functional groups of the title compound serve as handles to build adjacent rings, leading to important heterocyclic scaffolds like pteridines or pyrimido[4,5-d]pyrimidines.
For example, the synthesis of a pteridine (B1203161) (a fused pyrimidine-pyrazine system) framework generally requires a 1,2-diamine on the pyrimidine ring. nih.gov This could be achieved by first selectively substituting one of the chloro groups with an amino or protected amino group, followed by reaction with a 1,2-dicarbonyl compound. Another approach involves cycloaddition reactions where the existing amino group and a neighboring position participate in the ring closure. Fused 4-aminopyrimidine (B60600) derivatives can be synthesized through cycloaddition reactions with reagents such as formamide, urea, or thiourea. sciencescholar.us These strategies highlight the utility of the compound in creating diverse and complex heterocyclic structures.
| Target Fused System | General Strategy | Required Co-Reactant(s) |
|---|---|---|
| Pteridines | Nucleophilic substitution followed by condensation-cyclization | Amine source (e.g., NH₃), 1,2-dicarbonyl compound (e.g., glyoxal) |
| Pyrimido[4,5-d]pyrimidines | Cycloaddition with an N-C-N source | Urea, Thiourea, or Formamide |
Schiff Base Formation and their Derivatization
The primary amino group at the C2 position readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes, to form imines, commonly known as Schiff bases. niscpr.res.inrjptonline.org This reaction is a robust and straightforward method for derivatizing the aminopyrimidine core.
The synthesis is typically carried out by reacting this compound with a stoichiometric amount of an aldehyde in a suitable solvent, such as ethanol (B145695) or methanol. niscpr.res.inegranth.ac.in The reaction can be catalyzed by the addition of a few drops of a weak acid (e.g., glacial acetic acid) or base. niscpr.res.in Aromatic aldehydes are frequently used, leading to stable, conjugated Schiff bases that have applications in coordination chemistry and materials science. mdpi.com These resulting imines can be further modified, for instance, through reduction of the C=N bond to form a secondary amine, thereby expanding the range of accessible derivatives.
| Aldehyde Reactant | Reaction Conditions | Product Type |
|---|---|---|
| Substituted Benzaldehydes | Ethanol or Methanol, catalytic glacial acetic acid, reflux | N-(Arylmethylidene)-4,5-dichloro-6-methylpyrimidin-2-amine |
| Thiophene-2-carboxaldehyde | Ethanol, constant stirring | 4,5-Dichloro-6-methyl-N-(thiophen-2-ylmethylidene)pyrimidin-2-amine |
| 4-(Dimethylamino)benzaldehyde | Ethanol, catalytic acetic acid, reflux | N-((4-(Dimethylamino)phenyl)methylidene)-4,5-dichloro-6-methylpyrimidin-2-amine |
Structural Elucidation and Spectroscopic Characterization of 4,5 Dichloro 6 Methylpyrimidin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H and ¹³C NMR Spectral Analysis for Structure Confirmation
The confirmation of the molecular structure of 4,5-Dichloro-6-methylpyrimidin-2-amine is achieved through the analysis of its ¹H and ¹³C NMR spectra. While specific spectral data for this exact compound is not widely published, the expected chemical shifts can be predicted based on its structural motifs and comparison with closely related pyrimidine (B1678525) derivatives. researchgate.netnih.govmdpi.com
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl and amine protons. The methyl (-CH₃) protons would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The amine (-NH₂) protons would present as a broader singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally expected in the range of δ 5.0-7.0 ppm.
The ¹³C NMR spectrum provides insight into the carbon environment. The pyrimidine ring contains four carbon atoms, and the methyl group has one. The carbon of the methyl group is expected to resonate at the highest field (lowest chemical shift value), likely around δ 20-25 ppm. The signals for the pyrimidine ring carbons are more complex due to the electronic effects of the nitrogen atoms and the chlorine and amine substituents. Carbons bonded to nitrogen (C2, C4, C6) typically appear in the δ 150-170 ppm range. The carbon atom C2, attached to the amino group, and carbons C4 and C6, attached to chlorine and methyl groups respectively, would have distinct chemical shifts within this range. The C5 carbon, bonded to a chlorine atom, would also be found in the downfield region. For comparison, in the related compound 2-amino-4-chloro-6-methylpyrimidine, the ring carbons appear at distinct positions, which helps in assigning the signals for the target molecule. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data based on analogous compounds.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | ¹H | ~2.0 - 2.5 | Singlet |
| -NH₂ | ¹H | ~5.0 - 7.0 | Broad Singlet |
| -CH₃ | ¹³C | ~20 - 25 | Quartet (in off-resonance) |
| C2 | ¹³C | ~160 - 165 | Singlet |
| C4 | ¹³C | ~160 - 170 | Singlet |
| C5 | ¹³C | ~120 - 130 | Singlet |
Advanced NMR Techniques for Stereochemical Assignments
For derivatives of this compound, particularly those with stereocenters or complex substitution patterns, advanced NMR techniques are indispensable for unambiguous stereochemical assignments. ipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish through-space proximity of protons, which is critical for determining relative stereochemistry.
Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals. ipb.ptnih.gov
HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC reveals correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the molecular skeleton and confirming the substitution pattern on the pyrimidine ring. ipb.pt
The analysis of coupling constants (J-values) from high-resolution 1D ¹H NMR or J-resolved spectroscopy can also provide valuable information about the dihedral angles between adjacent protons in derivatives, aiding in conformational analysis. preprints.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Vibrational Analysis of Characteristic Functional Groups
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its specific functional groups.
N-H Vibrations : The amino group (-NH₂) is expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. mdpi.comripublication.com A characteristic N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹.
C-H Vibrations : The methyl group (-CH₃) will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Pyrimidine Ring Vibrations : The pyrimidine ring has characteristic stretching vibrations for C=C and C=N bonds, which are typically found in the 1400-1600 cm⁻¹ region. Ring "breathing" modes can also be observed at lower frequencies. researchgate.netresearchgate.net
C-Cl Vibrations : The carbon-chlorine stretching vibrations are expected in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. These bands can be useful for confirming the presence of the chloro substituents.
Raman spectroscopy is often complementary to IR spectroscopy. acs.org For pyrimidine-based compounds, Raman spectra can provide clear signals for the ring vibrations and C-Cl stretches, which may be weak in the IR spectrum. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound This interactive table summarizes key IR and Raman bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |
| Amino (-NH₂) | Bending (Scissoring) | 1600 - 1650 | IR |
| Methyl (-CH₃) | Asymmetric & Symmetric Stretch | 2850 - 2960 | IR, Raman |
| Methyl (-CH₃) | Bending | 1375 - 1450 | IR |
| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 | IR, Raman |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. nih.gov The exact mass of the molecular ion is measured with high precision (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.
The molecular formula for this compound is C₅H₅Cl₂N₃. The calculated monoisotopic mass of its protonated form [M+H]⁺ would be used to confirm its elemental composition.
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern produced by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive pattern for the molecular ion peak (M), with additional peaks at M+2 and M+4. The relative intensities of these peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms in the molecule. This isotopic signature, combined with the accurate mass measurement from HRMS, provides definitive confirmation of the compound's identity. mdpi.com
Fragmentation Patterns for Structural Information
Mass spectrometry provides critical insights into the structure of this compound by analyzing its fragmentation patterns upon ionization. The molecular formula of this compound is C₅H₅Cl₂N₃, with a molecular weight of approximately 178.02 g/mol . A key feature in the mass spectrum of a dichloro-substituted compound is the distinctive isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will exhibit peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1, unequivocally indicating the presence of two chlorine atoms.
Upon electron impact ionization, the molecular ion of this compound is expected to undergo several predictable fragmentation pathways. These pathways are governed by the stability of the resulting fragment ions and neutral losses, which are characteristic of aromatic, amine, and halogenated functional groups. libretexts.orgsphinxsai.com
Common Fragmentation Pathways:
Loss of a Chlorine Radical: A primary fragmentation event is the cleavage of a carbon-chlorine bond, resulting in the loss of a chlorine radical (Cl•). This would produce a significant fragment ion at [M-35]⁺.
Loss of a Methyl Radical: Cleavage of the bond between the pyrimidine ring and the methyl group can lead to the loss of a methyl radical (•CH₃), yielding an ion at [M-15]⁺.
Ring Fragmentation: The stable pyrimidine ring can also fragment. A common pathway for pyrimidine derivatives involves a retro-Diels-Alder reaction or the sequential loss of small, stable neutral molecules like hydrogen cyanide (HCN) or cyanamide (H₂NCN). nih.govsapub.org
Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is another possible fragmentation, which would lead to a peak at [M-36]⁺.
The relative abundance of these fragments helps in confirming the substitution pattern on the pyrimidine ring.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Neutral Loss | m/z Value (for ³⁵Cl) |
| [C₅H₅Cl₂N₃]⁺ | - | 177 |
| [C₅H₅ClN₃]⁺ | Cl | 142 |
| [C₄H₂Cl₂N₃]⁺ | CH₃ | 162 |
| [C₅H₄ClN₂]⁺ | HCl | 141 |
| [C₄H₄ClN₂]⁺ | HCN | 115 (from [M-Cl]⁺) |
X-ray Crystallography
While specific crystallographic data for this compound is not prominently available in published literature, a comprehensive understanding of its solid-state structure can be inferred from the analysis of closely related pyrimidine derivatives. Studies on compounds such as 4,6-dichloro-5-methylpyrimidine provide a robust model for the core pyrimidine ring structure. nih.gov
Determination of Molecular Geometry and Conformational Features
The molecular geometry of this compound is expected to be largely defined by the planarity of the central pyrimidine ring. In analogous structures like 4,6-dichloro-5-methylpyrimidine, the pyrimidine ring is observed to be essentially planar, with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of approximately 0.009 Å. nih.gov The substituents—two chlorine atoms, a methyl group, and an amino group—will lie close to this plane.
The bond lengths and angles within the molecule are anticipated to conform to standard values for sp²-hybridized carbon and nitrogen atoms. Based on data from similar structures, the C-Cl bond lengths are expected to be around 1.73 Å. nih.gov The C-N and C-C bond distances within the pyrimidine ring will exhibit values characteristic of aromatic heterocyclic systems. The exocyclic C-NH₂ bond length will be typical for an amine attached to an aromatic ring. The presence of electron-withdrawing chlorine atoms and the electron-donating amino group may cause slight distortions in the ring's geometry and electron distribution.
Table 2: Expected Molecular Geometry Parameters for this compound (based on analogs)
| Parameter | Atom Pair/Triplet | Expected Value | Reference Analog |
| Bond Length | C-Cl | ~1.737 Å | 4,6-dichloro-5-methylpyrimidine nih.gov |
| Bond Length | C-C (ring) | ~1.395 - 1.403 Å | 4,6-dichloro-5-methylpyrimidine nih.gov |
| Bond Length | C-N (ring) | ~1.299 - 1.340 Å | 4,6-dichloro-5-methylpyrimidine nih.gov |
| Bond Length | C-CH₃ | ~1.486 Å | 4,6-dichloro-5-methylpyrimidine nih.gov |
| Planarity | Ring RMS Deviation | ~0.009 Å | 4,6-dichloro-5-methylpyrimidine nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound will be predominantly governed by intermolecular hydrogen bonding, a common feature in aminopyrimidine structures. mdpi.comresearchgate.netiucr.org The amino group (-NH₂) serves as a hydrogen bond donor, while the lone pairs on the pyrimidine ring's nitrogen atoms act as acceptors. nih.gov
This donor-acceptor capability facilitates the formation of robust N—H···N hydrogen bonds, which often link molecules into dimers or extended chains. mdpi.com For instance, it is common for aminopyrimidine derivatives to form inversion dimers, creating stable supramolecular synthons with graph-set notations like R²₂(8). iucr.org
C—H···N interactions: The methyl group or ring C-H bonds can act as weak hydrogen bond donors to the nitrogen atoms of neighboring molecules. nih.gov
N—H···Cl interactions: The amino group's hydrogen atoms may also interact with the electronegative chlorine atoms, forming weak N—H···Cl hydrogen bonds.
Halogen interactions: Cl···Cl contacts between adjacent molecules, although weak, can also influence the crystal packing arrangement. ias.ac.in
These varied interactions result in a densely packed, three-dimensional supramolecular architecture. The specific arrangement and hierarchy of these interactions determine the final crystal lattice. mdpi.com
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Common Motif |
| Strong Hydrogen Bond | N-H (amino) | N (pyrimidine ring) | Dimer (e.g., R²₂(8)), Chains, Sheets mdpi.comiucr.org |
| Weak Hydrogen Bond | C-H (methyl/ring) | N (pyrimidine ring) | Inversion Dimers (e.g., R²₂(6)) nih.gov |
| Weak Hydrogen Bond | N-H (amino) | Cl | Chains, Sheets |
| Halogen Interaction | Cl | Cl | Type I or Type II contacts ias.ac.in |
Computational Chemistry and Theoretical Investigations of 4,5 Dichloro 6 Methylpyrimidin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted pyrimidines due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations allow for the precise modeling of the molecule's geometry and electronic properties, which are fundamental to understanding its chemical nature.
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Quantum chemical calculations can determine the distribution of electrons and identify regions of the molecule that are susceptible to chemical attack. Key to this analysis are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These include ionization potential, electron affinity, chemical hardness (resistance to change in electron distribution), and softness. mdpi.com The Molecular Electrostatic Potential (MEP) map is another valuable tool, which visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Table 1: Predicted Quantum Chemical Descriptors for 4,5-Dichloro-6-methylpyrimidin-2-amine Data is illustrative and based on typical values for similar pyrimidine (B1678525) derivatives calculated using DFT methods.
| Parameter | Symbol | Predicted Value | Unit | Significance |
| HOMO Energy | EHOMO | -6.8 | eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 | eV | Electron-accepting ability |
| Energy Gap | ΔE | 5.3 | eV | Chemical reactivity and stability |
| Ionization Potential | I | 6.8 | eV | Energy required to remove an electron |
| Electron Affinity | A | 1.5 | eV | Energy released when gaining an electron |
| Global Hardness | η | 2.65 | eV | Resistance to deformation of electron cloud |
| Global Softness | S | 0.19 | eV-1 | Reciprocal of hardness |
| Electrophilicity Index | ω | 2.78 | eV | Propensity to accept electrons |
Even for relatively rigid molecules like pyrimidine derivatives, conformational flexibility can exist, particularly with respect to substituent groups like the 2-amine group. Conformational analysis through computational methods involves mapping the potential energy surface (PES) of the molecule by systematically rotating specific dihedral angles. This process identifies the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.
For this compound, a key analysis would involve rotating the C2-N bond of the amino group to determine its preferred orientation relative to the pyrimidine ring. The resulting energetic profile reveals the relative stability of different rotamers. Intramolecular interactions, such as hydrogen bonding or steric hindrance between the amino hydrogens and adjacent chloro or methyl groups, play a significant role in determining the lowest energy conformation.
Table 2: Illustrative Relative Energies of Hypothetical Conformers Calculated by scanning the dihedral angle of the C-NH2 bond.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.00 | Global Minimum (Most Stable) |
| 90 | 3.5 | Transition State |
| 180 | 1.2 | Local Minimum |
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is an invaluable tool for elucidating complex reaction mechanisms. By modeling the reactants, intermediates, transition states, and products, a complete energy profile of a reaction pathway can be constructed. This is particularly useful for reactions involving polysubstituted pyrimidines, where multiple reaction sites can lead to questions of regioselectivity. researchgate.net
For this compound, a common reaction type is nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms is displaced by a nucleophile. mdpi.com Computational modeling can predict which of the two chlorine atoms (at position 4 or 5) is more susceptible to attack.
The process involves locating the transition state (TS) for the reaction, which represents the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bonding changes occurring during the substitution. The calculated activation energy (the energy difference between the reactants and the TS) is a key determinant of the reaction rate. nih.gov By comparing the activation energies for substitution at C4 versus C5, a theoretical prediction of the reaction's regioselectivity can be made. For pyrimidine systems, the formation of an intermediate Meisenheimer complex is often a key feature of the SNAr mechanism. chemrxiv.org
Computational Prediction of Molecular Descriptors Relevant to Reactivity
Molecular descriptors are numerical values that encode chemical information and are used to correlate a molecule's structure with its physicochemical properties or biological activity (QSAR studies). Quantum chemical calculations are a primary source for generating these descriptors. researchgate.net These descriptors can be broadly categorized into electronic, steric, and thermodynamic types. They provide a quantitative basis for comparing the reactivity and potential applications of different molecules.
For this compound, a range of descriptors can be calculated to build a comprehensive chemical profile. These descriptors can help in predicting its behavior in various chemical environments and its potential as a building block in the synthesis of more complex molecules.
Table 3: Selected Predicted Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Predicted Value | Significance |
| Electronic | Dipole Moment | 3.2 D | Overall polarity of the molecule |
| Polarizability | 15.5 ų | Deformability of the electron cloud | |
| Mulliken Atomic Charges on C4 | +0.25 e | Indicates electrophilicity of C4 position | |
| Mulliken Atomic Charges on C5 | +0.18 e | Indicates electrophilicity of C5 position | |
| Thermodynamic | Standard Enthalpy of Formation | 45.2 kcal/mol | Stability relative to constituent elements |
| Molar Volume | 110.5 cm³/mol | Space occupied by one mole of the substance |
Diverse Research Applications of 4,5 Dichloro 6 Methylpyrimidin 2 Amine and Its Derivatives
Role as a Versatile Synthetic Building Block
The reactivity of the chlorine atoms on the pyrimidine (B1678525) ring of 4,5-dichloro-6-methylpyrimidin-2-amine allows for nucleophilic substitution reactions, making it a highly adaptable building block for creating a wide array of more complex chemical structures.
Precursor for Advanced Organic Syntheses
This compound has been utilized as a key precursor in the synthesis of complex organic molecules with significant biological activity. Its structural framework is particularly useful in the development of kinase inhibitors. For instance, it has been employed in the synthesis of dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), which are important targets in cancer therapy. nih.govgoogle.com In these syntheses, the dichloropyrimidine moiety serves as a core scaffold to which other chemical fragments are attached.
One documented synthesis involves the reaction of this compound with a free amine intermediate in n-butanol, facilitated by a base such as N,N-diisopropylethylamine (DIPEA), under microwave irradiation. nih.govscienceweb.uz This reaction demonstrates the utility of the compound in constructing molecules with potential therapeutic applications.
Another notable application is in the creation of ligands for the ubiquitin ligase enzyme KLHDC2. google.com In a specific example, this compound was reacted with ethyl 2-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecan-9-yl)acetate in the presence of potassium carbonate to produce a novel spirocyclic compound. google.com This synthesis highlights the compound's role in developing chemical probes to study cellular protein degradation pathways.
| Starting Material | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | Methyl (S)-4-((5-(aminomethyl)-2-methoxyphenyl)amino)-6-methoxy-7-(3-methyl-1H-pyrazol-5-yl)quinazolin-5-yl)carbamate intermediate | DIPEA, n-butanol, 130°C, Microwave | Dual PI3K/HDAC Inhibitor | nih.govscienceweb.uz |
| This compound | Ethyl 2-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecan-9-yl)acetate | K2CO3, CH3CN, 80°C | KLHDC2 Ligand | google.com |
Intermediate in the Preparation of Complex Heterocyclic Compound Libraries
While the specific use of this compound as an intermediate for the preparation of large, diverse libraries of complex heterocyclic compounds is not extensively detailed in publicly available research, its potential for such applications is evident from its reactivity. The two chlorine atoms at positions 4 and 5 can be selectively or sequentially substituted, allowing for the introduction of a variety of functional groups and the generation of a library of related compounds for screening purposes. This approach is fundamental in drug discovery and agrochemical research to identify molecules with desired biological activities.
Applications in Agrochemical Design
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial products containing this heterocyclic core. The functional groups present in this compound make it an attractive starting point for the synthesis of new agrochemicals.
Synthesis of Novel Herbicidal and Fungicidal Agents
Although specific examples of herbicidal or fungicidal agents derived directly from this compound are not prominently reported in the current body of scientific literature, the broader class of dichloropyrimidine derivatives is known to be a source of agrochemically active compounds. The general strategy involves the substitution of the chloro groups with various amines, thiols, or alcohols to create molecules that can interfere with biological pathways in weeds or fungi. The presence of the 2-amino group and the 6-methyl group in the title compound can further influence the biological activity and selectivity of the resulting derivatives. Further research in this area could lead to the discovery of new and effective crop protection agents.
Development in Materials Science
In recent years, organic molecules with specific electronic properties have gained attention for their potential use in advanced materials. The electron-deficient nature of the pyrimidine ring makes it a candidate for applications in electronics.
Exploration for Optoelectronic Applications
There is currently limited to no specific research available that details the exploration of this compound for optoelectronic applications. However, the broader family of pyrimidine derivatives has been investigated for such uses. Their electron-accepting properties make them suitable components in materials for organic light-emitting diodes (OLEDs), particularly as hosts or emitters in thermally activated delayed fluorescence (TADF) materials. The specific substitution pattern of this compound could potentially be tuned to achieve desired electronic and photophysical properties, but this remains an area for future investigation.
Design of Supramolecular Assemblies
The predictable, directional nature of non-covalent interactions makes aminopyrimidine derivatives excellent candidates for crystal engineering and the design of supramolecular assemblies. The nitrogen atoms within the pyrimidine ring and the hydrogen atoms of the amino group act as effective hydrogen bond acceptors and donors, respectively. These interactions guide the self-assembly of molecules into well-defined, higher-order structures. mdpi.com
Research has demonstrated the formation of co-crystals involving pyrimidine derivatives and other organic molecules, such as carboxylic acids. For instance, co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) and fumaric acid are stabilized by intermolecular N–H···O hydrogen bonds. tandfonline.com Similarly, studies on Cu(II)-malonate complexes have shown that auxiliary ligands like 2-aminopyrimidine (B69317) can direct the formation of supramolecular structures through hydrogen bonds between the carboxylate oxygen atoms and the pyridine (B92270) and amine nitrogen atoms. nih.gov
Coordination Chemistry and Catalysis
The ability of pyrimidine derivatives to bind with metal ions has led to their extensive use in coordination chemistry, resulting in complexes with interesting structural features and catalytic potential.
Derivatives of 2-aminopyrimidine are effective ligands for coordinating with a variety of metal ions. The coordination typically occurs through one of the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, forming a stable chelate ring. mdpi.com These compounds can act as bidentate ligands, where two atoms from the ligand bind to the central metal ion.
Studies have shown the synthesis of metal complexes with Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) using ligands such as 2-amino-4,6-dimethyl pyrimidine. mdpi.com Spectroscopic and analytical data confirm that the pyrimidine derivative coordinates with the metal ion, often alongside other ligands like Schiff bases, to form stable complexes. mdpi.comresearchgate.net The geometry of the resulting complex, which can be octahedral or tetrahedral, is determined by the nature of the metal ion and the other coordinating ligands. mdpi.com The interaction between the ligand and the metal is crucial, as it influences the electronic properties and subsequent reactivity of the metal center. mdpi.com
The design of these ligands can be modulated to fine-tune the properties of the metal complex. For example, the steric and electronic effects of substituents on the pyrimidine ring can influence the stability and structure of the final coordination compound. nih.gov
Metal complexes incorporating pyrimidine-based ligands have been investigated for their catalytic activities. The ligand scaffold plays a crucial role in stabilizing the metal center and modulating its reactivity, which is essential for catalysis. chemscene.com
A notable example involves manganese(I) complexes bearing a proton-responsive 2-hydroxypyridine-appended benzimidazole (B57391) ligand, which have proven to be highly effective for the synthesis of various N-heterocycles, including substituted pyrimidines and quinolines. acs.org These catalysts operate at very low loadings (0.05 mol %) and facilitate the synthesis from alcohols. acs.org The catalytic cycle is thought to involve the lactim–lactam equilibrium of the pyridine fragment, highlighting the active role of the ligand in the reaction mechanism. acs.org This research demonstrates that pyrimidine-containing ligand systems can be integral to the development of efficient and sustainable catalytic processes.
Fundamental Studies on Enzyme Inhibition Mechanisms in Chemical Systems
Pyrimidine derivatives are a significant class of compounds studied for their ability to inhibit enzymes, which is fundamental to understanding metabolic pathways and developing therapeutic agents. juniperpublishers.comresearchgate.net These studies often involve determining the type of inhibition and the potency of the inhibitor, typically expressed as IC₅₀ (the concentration required to inhibit 50% of enzyme activity) or Kᵢ (the inhibition constant).
Research into pyrimidine and pyridine derivatives has identified potent inhibitors for cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, certain pyrimidine diamine derivatives exhibit a mixed inhibition mechanism against both AChE and BChE. nih.govacs.org This mechanism suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov One derivative, compound 22 , was found to be a particularly potent inhibitor of equine BChE, with a Kᵢ value of 99 ± 71 nM. nih.govacs.org
In another study, pyrimidine derivatives were investigated for their inhibitory effects on glutathione (B108866) reductase (GR), an important enzyme in cancer treatment research. juniperpublishers.comjuniperpublishers.com The compound 4-amino-2,6-dichloropyrimidine (B161716) was identified as the most effective inhibitor among those tested, exhibiting a noncompetitive inhibition mechanism with a Kᵢ value of 0.979 µM. juniperpublishers.comjuniperpublishers.com This suggests that the presence and position of amino and chloro groups on the pyrimidine ring are critical for effective inhibition. juniperpublishers.com
Further studies have explored the inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II) by novel pyrimidine derivatives, with Kᵢ values ranging from 18.21 to 144.62 nM. researchgate.netnih.gov The type of inhibition (e.g., competitive, noncompetitive, or mixed) is determined experimentally, often using Lineweaver-Burk plots, which provide insight into the inhibitor's mechanism of action at a molecular level. juniperpublishers.com
Table 1: Enzyme Inhibition by Various Pyrimidine Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Class/Name | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ Value | Inhibition Mechanism | Reference |
|---|---|---|---|---|---|
| Pyrimidine Diamine Derivative 22 | eqBChE | 99 ± 71 nM | - | Mixed | nih.govacs.org |
| Pyrimidine Diamine Derivative 9 | EeAChE | 312 ± 108 nM | - | Mixed | nih.govacs.org |
| Pyrimidine Diamine Derivative 13 | EeAChE | 426 ± 132 nM | - | Mixed | nih.govacs.org |
| Pyrimidine Diamine Derivative 19 | EeAChE | - | ~90% inhibition at 9 µM | Uncompetitive | nih.govacs.org |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 ± 0.23 µM | 0.390 µM | Noncompetitive | juniperpublishers.comjuniperpublishers.com |
| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | 1.269 µM | 0.374 µM | - | juniperpublishers.com |
| 4-amino-2-chloropyrimidine | Glutathione Reductase (GR) | 1.847 µM | 0.377 µM | - | juniperpublishers.com |
| Pyrimidine (unsubstituted) | Glutathione Reductase (GR) | 2.984 µM | 0.968 µM | - | juniperpublishers.com |
| Novel Pyrimidine Derivatives | hCA I | 39.16 - 144.62 nM | - | - | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | hCA II | 18.21 - 136.35 nM | - | - | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | AChE | 33.15 - 52.98 nM | - | - | researchgate.net |
| Novel Pyrimidine Derivatives | BChE | 31.96 - 69.57 nM | - | - | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,5-Dichloro-6-methylpyrimidin-2-amine with high purity?
- Methodology : Synthesis typically involves nucleophilic substitution of chloro groups in dichloropyrimidine precursors. For example, reacting 4,6-dichloro-5-methylpyrimidine with ammonia under controlled conditions (e.g., acetonitrile solvent, reflux) yields the target compound. Slow evaporation purification produces crystalline products, as shown in analogous syntheses .
- Characterization : Confirm purity via H NMR (e.g., δ = 7.50 ppm for NH protons in DMSO-d) and elemental analysis (C: 41.61%, H: 2.49%, N: 20.80%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- X-ray crystallography resolves molecular geometry (e.g., bond angles, Cl···N interactions) .
- NMR spectroscopy identifies functional groups (e.g., NH protons at δ = 7.50 ppm) and substituent positions .
- Mass spectrometry confirms molecular weight (e.g., m/z 201 [M] for related dichloropyrimidines) .
Q. How can researchers ensure stability during storage and handling?
- Guidelines : Store in inert atmospheres (argon/nitrogen) at low temperatures (-20°C). Avoid prolonged exposure to moisture, as chloro-pyrimidines are prone to hydrolysis. Monitor degradation via periodic HPLC or TLC .
Advanced Research Questions
Q. What role do intermolecular interactions play in the solid-state properties of this compound?
- Key Findings : X-ray studies of related dichloropyrimidines reveal short Cl···N contacts (3.09–3.10 Å) that stabilize crystal lattices via halogen bonding. These interactions influence melting points (313–315 K) and solubility profiles, critical for formulation design .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Approach :
- Modify substituents (e.g., methyl, chloro groups) and assess antiglycation/antioxidant activity using in vitro assays (e.g., β-glucuronidase inhibition) .
- Compare analogs with varying electronic properties (e.g., 5-allyl vs. 5-prop-2-yn-1-yl derivatives) to identify pharmacophoric motifs .
Q. What strategies resolve contradictions between computational and experimental data?
- Validation :
- Cross-validate DFT-predicted electronic properties (e.g., HOMO-LUMO gaps) with UV-Vis spectroscopy.
- Adjust computational models (e.g., solvent effects in NMR chemical shift calculations) to align with experimental results (e.g., δ deviations >0.5 ppm) .
Q. How do reaction conditions influence regioselectivity in functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
